![molecular formula C25H21FN2O5 B4943910 methyl 4-({3-(4-fluorophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B4943910.png)
methyl 4-({3-(4-fluorophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate
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Overview
Description
Methyl 4-({3-(4-fluorophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate, commonly known as FMBA, is a chemical compound that has been studied extensively for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of FMBA is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and inflammation. FMBA has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
FMBA has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. FMBA has also been shown to inhibit the production of pro-inflammatory cytokines, which may make it a useful anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
FMBA has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. FMBA is also stable and can be stored for long periods of time. However, there are also limitations to its use. FMBA is not very soluble in water, which can make it difficult to work with. It is also relatively expensive compared to other compounds that are commonly used in lab experiments.
Future Directions
There are several future directions for the study of FMBA. One area of research is the development of more efficient synthesis methods for FMBA. Another area of research is the investigation of the potential use of FMBA as a therapeutic agent for cancer and inflammation. Additionally, the potential use of FMBA as a tool for studying the PI3K/Akt/mTOR and NF-κB pathways could be explored further.
Synthesis Methods
FMBA can be synthesized using a variety of methods, including the reaction of 4-aminobenzoic acid with 4-fluorophenylacetic acid, followed by the reaction with 2-methoxybenzoyl chloride and acryloyl chloride. The resulting product is then treated with methyl iodide to yield FMBA.
Scientific Research Applications
FMBA has been studied for its potential applications in the field of cancer research. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. FMBA has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
methyl 4-[[(E)-3-(4-fluorophenyl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O5/c1-32-22-6-4-3-5-20(22)23(29)28-21(15-16-7-11-18(26)12-8-16)24(30)27-19-13-9-17(10-14-19)25(31)33-2/h3-15H,1-2H3,(H,27,30)(H,28,29)/b21-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSOPGDTAGQGOG-RCCKNPSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=CC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/C(=C/C2=CC=C(C=C2)F)/C(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(2E)-3-(4-fluorophenyl)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]benzoate |
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